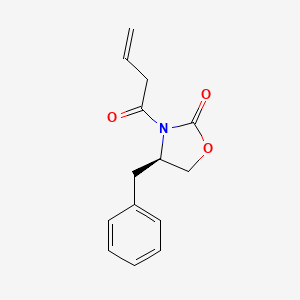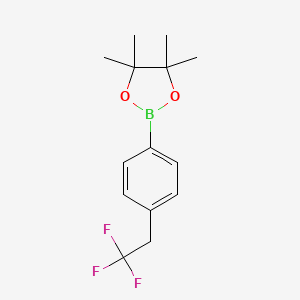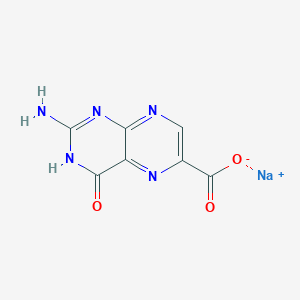
14-Bromo 4'-epi-Daunorubicin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
14-Bromo 4’-epi-Daunorubicin Hydrochloride is a derivative of Daunorubicin . Daunorubicin is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . It has adverse reactions such as cardiotoxicity and bone marrow suppression .
Synthesis Analysis
The synthesis of Daunorubicin involves the use of 19C-labelled diazomethane for the introduction of the label at C-14 in daunomycin and doxorubicin . The selective periodate oxidation of the C-13 diol in 13-dihydro-N-trifluoroacetyldoxorubicin (1), obtained by treatment of 13-dihydro-doxorubicin with trifluoroacetic anhydride followed by hydrolysis of O-trifluoroacetyl groups with methanol, gives the corresponding aldehyde 2 .Molecular Structure Analysis
The molecular formula of 14-Bromo 4’-epi-Daunorubicin Hydrochloride is C27H29BrClNO10 . Its molecular weight is 642.88 g/mol .Chemical Reactions Analysis
Daunorubicin inhibits the synthesis of nucleic acids, both by binding desoxyribonucleic acid and by inhibiting the reproduction of desoxyribonucleic acid and the synthesis of ribonucleic acid in the cell nucleus . As a result, there is an interruption of cell division .Physical And Chemical Properties Analysis
Daunorubicin is the hydrochloride of 4-methoxy 6, 9, 11-trihydroxy 7, 8, 9, 10-tetrahydro (2, 3, 6-tridesoxy 3-amino L-lyxo-1-hexopyranosyl) 7-oxy-9-acetyl 5, 12-naphthacenequinone . The hydrochloride is an orange-red crystalline powder . It is freely soluble in water and in methanol . It is slightly soluble in alcohol and chloroform . It is practically insoluble in acetone .Mechanism of Action
Daunorubicin is an anthracycline antibiotic and antineoplastic agent . It acts by inhibiting cellular reproduction through interference with DNA replication although it may contribute to the induction of cell death by increasing oxidative stress through the generation of reactive oxygen species and free radicals .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 14-Bromo 4'-epi-Daunorubicin Hydrochloride involves the bromination of 4'-epi-Daunorubicin followed by hydrochloride salt formation.", "Starting Materials": [ "4'-epi-Daunorubicin", "Bromine", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "4'-epi-Daunorubicin is dissolved in acetic acid and bromine is added dropwise with stirring.", "The reaction mixture is stirred at room temperature for several hours until complete bromination is achieved.", "The excess bromine is quenched with sodium hydroxide and the mixture is extracted with water.", "The aqueous layer is acidified with hydrochloric acid to form the hydrochloride salt of the product.", "The product is isolated by filtration, washed with water, and dried under vacuum." ] } | |
CAS RN |
99530-17-3 |
Product Name |
14-Bromo 4'-epi-Daunorubicin Hydrochloride |
Molecular Formula |
C₂₇H₂₈BrNO₁₀·HCl |
Molecular Weight |
606.423646 |
synonyms |
(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-8-(bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





